molecular formula C15H22N2 B2779709 N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine CAS No. 939752-61-1

N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B2779709
CAS No.: 939752-61-1
M. Wt: 230.355
InChI Key: OIYGXGBFINQGKQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine typically involves the reaction of 4-methylbenzyl chloride with 1-azabicyclo[2.2.2]octan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety and environmental controls to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce hydrogenated derivatives.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s bicyclic structure allows it to fit into receptor binding sites, potentially modulating their activity. This can lead to changes in neurotransmitter release or inhibition of enzyme activity, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
  • N-[(4-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
  • N-[(4-bromophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

Uniqueness

N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine is unique due to the presence of the 4-methylphenylmethyl group, which can influence its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-12-2-4-13(5-3-12)10-16-15-11-17-8-6-14(15)7-9-17/h2-5,14-16H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYGXGBFINQGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2CN3CCC2CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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